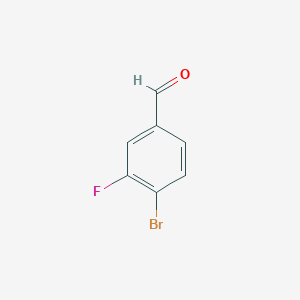

4-Bromo-3-fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHUROFMIMHWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382645 | |

| Record name | 4-Bromo-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133059-43-5 | |

| Record name | 4-Bromo-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis and Conformation of 4-Bromo-3-fluorobenzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorobenzaldehyde (CAS No: 133059-43-5) is a key aromatic intermediate utilized in the synthesis of complex organic molecules for the pharmaceutical and material science sectors.[1][2] Its utility is derived from the specific arrangement and electronic properties of its bromine and fluorine substituents on the benzaldehyde (B42025) scaffold. This technical guide provides a summary of available structural data, outlines relevant experimental and computational methodologies for its complete characterization, and presents a logical workflow for its analysis. While a definitive single-crystal X-ray structure has not been reported in the literature, this document consolidates known spectroscopic data and proposes a conformational hypothesis based on established principles and analysis of related compounds.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzaldehyde with the molecular formula C₇H₄BrFO. The strategic placement of an electron-withdrawing fluorine atom ortho to the aldehyde group and a bulky bromine atom meta to it influences the molecule's reactivity, particularly in cross-coupling reactions where the C-Br bond is a key reaction site.[1]

Table 1: General Physicochemical Properties

| Property | Value |

| CAS Number | 133059-43-5 |

| Molecular Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 g/mol |

| Appearance | White to light yellow solid |

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides the primary evidence for the structural confirmation of this compound. The following data were recorded in Chloroform-d (CDCl₃).

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) |

| ¹H NMR | 9.92 | d, J = 1.8 |

| 7.72 | t, J = 7.2 | |

| 7.60 – 7.45 | m | |

| ¹³C NMR | 188.8 (C=O) (Predicted) | - |

| 160.5 (d, ¹JCF) (C-F) (Predicted) | - | |

| 136.0 (C-Br) (Predicted) | - | |

| 133.0 (CH) (Predicted) | - | |

| 129.5 (C-CHO) (Predicted) | - | |

| 120.0 (d, ²JCF) (CH) (Predicted) | - | |

| 116.71 | - |

Note: Full ¹³C NMR assignments are not available in the cited literature; predicted values are included for completeness and should be experimentally verified. The single reported ¹³C value is 116.71 ppm.[3]

Conformational Analysis

A complete experimental conformational analysis, typically derived from single-crystal X-ray diffraction, is not currently available in published literature for this compound. However, like other benzaldehyde derivatives, its conformation is primarily defined by the dihedral angle between the plane of the phenyl ring and the aldehyde group.

Two principal planar conformers can be hypothesized:

-

O-trans: The aldehyde oxygen is oriented away from the fluorine substituent.

-

O-cis: The aldehyde oxygen is oriented towards the fluorine substituent.

The steric hindrance and electronic interactions between the aldehyde group and the adjacent fluorine atom will determine the lowest energy conformation. Computational modeling, specifically Density Functional Theory (DFT), is the recommended method for investigating the relative energies of these conformers and the rotational barrier between them. Such studies on related isomers like 2-bromo-5-fluorobenzaldehyde (B45324) have successfully determined the most stable conformer and calculated vibrational frequencies that correlate well with experimental spectra.[4]

Experimental and Computational Protocols

Detailed experimental protocols for a full structural characterization are outlined below, based on standard methodologies and practices cited in the synthesis and analysis of related compounds.

Synthesis and Purification

This compound is often used as a starting material for more complex molecules.[5][6] A typical purification protocol for this and related compounds involves:

-

Method: Flash column chromatography.

-

Stationary Phase: Silica gel (e.g., 230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is commonly used to elute the compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record ¹H, ¹³C, and potentially ¹⁹F NMR spectra. Two-dimensional experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.

Vibrational Spectroscopy (FT-IR/Raman)

-

Objective: To identify characteristic vibrational modes, including the C=O stretch of the aldehyde, C-F stretch, C-Br stretch, and aromatic C-H and C=C vibrations.

-

FT-IR Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Raman Protocol:

-

Place a small amount of the solid sample on a microscope slide.

-

Acquire the spectrum using a Raman spectrometer, typically with a laser excitation wavelength of 532 nm or 785 nm.

-

Single-Crystal X-ray Diffraction (Proposed)

-

Objective: To determine the precise solid-state structure, including bond lengths, bond angles, dihedral angles, and intermolecular packing.

-

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using standard crystallographic software.

-

Computational Modeling (Proposed)

-

Objective: To determine the lowest energy conformation, predict vibrational frequencies, and analyze the electronic structure.

-

Protocol:

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Workflow: a. Perform a geometry optimization for the possible conformers (O-cis and O-trans). b. Conduct a frequency calculation on the optimized structures to confirm they are true minima and to obtain theoretical vibrational spectra. c. Perform a potential energy surface scan by rotating the aldehyde group to determine the rotational energy barrier.

-

Logical Workflows and Diagrams

The following diagrams illustrate the logical flow for the comprehensive analysis of this compound.

Figure 1. Workflow for the synthesis and structural elucidation of this compound.

Figure 2. Proposed computational and experimental pathway for conformational analysis.

References

- 1. 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | Benchchem [benchchem.com]

- 2. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-5-fluorobenzaldehyde | 146829-56-3 | Benchchem [benchchem.com]

- 5. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis and characterization of 4-Bromo-3-fluorobenzaldehyde

An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, an important intermediate in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, purification techniques, and analytical characterization data. The information is presented to assist researchers and professionals in the efficient and effective use of this compound in their research and development endeavors.

Introduction

This compound is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both bromine and fluorine substituents on the benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including biologically active compounds.[1][2] This guide outlines the key synthetic routes to this compound and provides its characteristic physical and spectroscopic data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrFO | [1] |

| Molecular Weight | 203.01 g/mol | [1][3] |

| CAS Number | 133059-43-5 | [1][3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 55-59 °C | [1][4] |

| Boiling Point | 144 °C at 28 mmHg | [5] |

| Purity | ≥97% | [6] |

| Storage Conditions | 2-8°C | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 4-fluorobenzaldehyde (B137897). Several methods have been reported, varying in the choice of brominating agent and catalyst.

Synthesis Pathway

The general reaction scheme for the synthesis of this compound from 4-fluorobenzaldehyde is depicted below.

Caption: Synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Bromination using Bromine and Aluminum Trichloride (B1173362)

This method utilizes bromine as the brominating agent with aluminum trichloride as a Lewis acid catalyst.[5][7]

Experimental Procedure:

-

Suspend powdered aluminum trichloride (226 g) in dry dichloromethane (B109758) (250 cm³).

-

Cool the suspension to 0°C.

-

Add 4-fluorobenzaldehyde (124 g) to the stirred suspension, maintaining the temperature below 10°C.

-

Continue stirring the reaction mixture at 0°C for 15 minutes.

-

Add bromine (176 g) in a single portion.

-

Heat the mixture at reflux for 14 hours.

-

After cooling to room temperature, pour the mixture into ice (1 kg).

-

Separate the aqueous layer and extract with dichloromethane.

-

Combine the organic layers and wash with sodium metabisulfite (B1197395) solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a red oil.

-

Purify the crude product by distillation under reduced pressure (144°C/28 mmHg) to yield the title compound.[5]

Protocol 2: Bromination using Sodium Bromide and Sodium Hypochlorite (B82951)

This method offers a "greener" alternative by avoiding the use of elemental bromine.[8][9]

Experimental Procedure:

-

Dissolve 1 mol of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.[8]

-

Dissolve 1.01 mol of sodium bromide in 100 mL of pure water, and with stirring, add 100 mL of 35% hydrochloric acid to create solution B.[8][9]

-

At 20-25°C, mix solutions A and B and begin ultrasonic irradiation.[8][9]

-

Over the course of 1 hour, add 1.02 mol of 8% sodium hypochlorite aqueous solution dropwise while stirring.[8][9]

-

After the addition is complete, continue ultrasonic treatment and stirring to maintain the temperature.

-

Allow the mixture to stand for phase separation.

-

Separate the dichloromethane phase, wash it to neutrality, and then dry and remove the solvent.

-

The crude product is obtained, which can be further purified by bulk melting crystallization at 31°C to yield the pure product.[8]

Reaction Data

A summary of the reaction conditions and yields for the described synthetic methods is presented in Table 2.

Table 2: Synthesis Reaction Data for this compound

| Method | Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Yield | Reference(s) |

| Protocol 1 | 4-Fluorobenzaldehyde | Bromine | Aluminum Trichloride | Dichloromethane | 14 hours | Not explicitly stated | [5][7] |

| Protocol 2 | 4-Fluorobenzaldehyde | Sodium Bromide, Sodium Hypochlorite | None | Dichloromethane, Water | >1 hour | 91.9% | [8] |

Characterization

The identity and purity of this compound are confirmed through various analytical techniques, including spectroscopic methods.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available for confirmation of structure | [10] |

| IR Spectroscopy | Spectra available for confirmation of functional groups | [10][11] |

| Mass Spectrometry | Molecular Ion (m/z): ~202, 204 (due to Br isotopes) | [10] |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is illustrated in the following diagram.

Caption: General experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The availability of multiple synthetic routes offers flexibility in choosing a method that aligns with specific laboratory capabilities and green chemistry principles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H4BrFO | CID 2783411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 8. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 10. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic and Spectrometric Characterization of 4-Bromo-3-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block for more complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a detailed overview of the spectral and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a comprehensive resource for researchers in compound verification, reaction monitoring, and quality control.

While experimental spectra for this compound are not publicly available in major databases, this guide presents predicted data based on the analysis of its isomer, 3-bromo-4-fluorobenzaldehyde, and other closely related substituted benzaldehydes. These predictions offer valuable insights into the expected spectral characteristics.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.9 | s | - | Aldehydic proton (-CHO) |

| ~7.8 | d | ~8 | Aromatic proton (H-6) |

| ~7.6 | dd | ~8, ~2 | Aromatic proton (H-5) |

| ~7.4 | t | ~8 | Aromatic proton (H-2) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic carbon (C=O) |

| ~160 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon (C-3) |

| ~135 | Aromatic carbon (C-1) |

| ~132 | Aromatic carbon (C-5) |

| ~128 (d, ³JCF ≈ 5 Hz) | Aromatic carbon (C-6) |

| ~118 (d, ²JCF ≈ 20 Hz) | Aromatic carbon (C-2) |

| ~110 (d, ²JCF ≈ 25 Hz) | Aromatic carbon (C-4) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2860, ~2760 | Medium | Aldehydic C-H stretch (Fermi resonance doublet) |

| ~1705 | Strong | Carbonyl (C=O) stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-F stretch |

| ~880 | Strong | C-H out-of-plane bend |

| ~780 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | ~100 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 201/203 | ~95 | [M-H]⁺ |

| 173/175 | ~30 | [M-CHO]⁺ |

| 123 | ~40 | [M-Br]⁺ |

| 95 | ~50 | [M-Br-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectral data of this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, 1024-2048 scans are acquired with a relaxation delay of 2-5 seconds.

IR Spectroscopy

For solid samples, two primary methods are employed:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide) and pressure is applied to ensure good contact. The IR spectrum is then recorded.

-

Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of this mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder and the IR spectrum is recorded.

Mass Spectrometry

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an EI source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometric Analysis.

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

4-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde with the chemical formula C₇H₄BrFO. It presents as a white to light yellow powder or crystalline solid and is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] Its utility in drug discovery is notable, particularly as a building block for targeted therapies.

| Property | Value | Source |

| Molecular Weight | 203.01 g/mol | [3] |

| CAS Number | 133059-43-5 | [3] |

| Melting Point | 55-59 °C | |

| Appearance | White to light yellow powder/crystal | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays.

Quantitative Solubility Data

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (492.59 mM) | Ultrasonic assistance may be needed. | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.31 mM) | In vitro formulation | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.31 mM) | In vitro formulation | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.31 mM) | In vitro formulation | [4] |

| Water | Poorly soluble/Insoluble | Standard conditions | [2][5] |

Qualitative Solubility

Based on the general solubility of aromatic aldehydes, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, chloroform, and ethyl acetate.

Stability Profile

Understanding the stability of this compound is essential for its storage, handling, and use in chemical reactions.

General Stability and Storage

This compound is stable at room temperature when stored in a tightly sealed container under an inert atmosphere.[5] It is known to be sensitive to air and should be handled accordingly to prevent oxidation.[5] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, under a nitrogen atmosphere.[4]

Degradation Pathways

-

Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This process can be accelerated by exposure to air and light.

-

Photodegradation: Aromatic aldehydes can be sensitive to light, leading to degradation. Photostability testing is recommended for compounds intended for pharmaceutical use.

-

pH-Dependent Degradation: In strongly basic conditions, aromatic aldehydes can undergo the Cannizzaro reaction, a disproportionation reaction that yields the corresponding alcohol and carboxylic acid.[6] Under acidic to neutral conditions, the compound is expected to be relatively stable.[6]

-

Thermal Stress: While halogenation can sometimes enhance thermal stability, elevated temperatures may promote degradation.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the aqueous solubility of a compound like this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water in a sealed, inert container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant.

-

-

Quantification:

-

Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the quantified concentration in the supernatant.

-

Protocol for Stability Testing under Forced Degradation

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, in line with ICH guidelines.

-

Sample Preparation:

-

Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water mixture) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 1N HCl) to the sample solution and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Add a strong base (e.g., 1N NaOH) to the sample solution and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

-

Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize any significant degradation products if possible.

-

Applications in Drug Discovery and Synthesis

This compound is a valuable starting material in the synthesis of complex molecules for drug discovery.

Synthesis of Gefitinib Analogues (EGFR Inhibitors)

One notable application is in the synthesis of analogues of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor used in cancer therapy.[4] The following diagram illustrates a generalized synthetic workflow.

Caption: Synthetic workflow for Gefitinib analogues.

Inhibition of Mushroom Tyrosinase

This compound has been shown to act as a competitive inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis.[2][7][8] This inhibitory activity suggests its potential for investigation in the context of hyperpigmentation disorders.

Caption: Inhibition of Tyrosinase by this compound.

References

- 1. Synthesis and antibacterial evaluation of new, unsymmetrical triaryl bisamidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

4-Bromo-3-fluorobenzaldehyde material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 4-Bromo-3-fluorobenzaldehyde

This guide provides a comprehensive overview of the safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] It is a white to light yellow powder or crystal.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO | [1][2] |

| Molecular Weight | 203.01 g/mol | [1][2] |

| CAS Number | 133059-43-5 | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 55-59 °C | [1] |

| Purity | ≥ 97% | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification indicates that it is harmful if swallowed and causes serious eye irritation.[2]

| Hazard Class | Category | GHS Code | Signal Word |

| Acute toxicity, oral | 4 | H302 | Warning |

| Serious eye damage/eye irritation | 2A | H319 | Warning |

Source:[2]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety data cited in the material safety data sheets are not publicly available in the search results. The provided information is a summary of results from standardized testing procedures.

One available experimental protocol describes a conjugation reaction for synthetic purposes.[3] In a solution of this compound in toluene, ethylene (B1197577) glycol and p-TsOH are added and stirred.[3] The mixture is then heated, and after completion, it is cooled and saturated aqueous NaHCO3 is added.[3]

Safety and Handling

Proper handling and storage of this compound are crucial to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this chemical, appropriate personal protective equipment should be worn. This includes:

-

Eye Protection: Eyeshields or safety glasses.

-

Hand Protection: Protective gloves.

-

Respiratory Protection: Dust mask (type N95 or equivalent).

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] The recommended storage temperature is between 2-8°C.[1]

Spill and Disposal Procedures

In case of a spill, it is important to clean it up immediately using appropriate protective equipment.[4] The material should be swept up or absorbed and placed into a suitable clean, dry, closed container for disposal.[4] Ensure adequate ventilation during cleanup.[4]

The following diagram illustrates the general workflow for handling a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

First Aid Measures

In case of exposure, follow these first aid measures:

-

If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

In Case of Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]

-

If Inhaled: Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4BrFO | CID 2783411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to High-Purity 4-Bromo-3-fluorobenzaldehyde for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 4-Bromo-3-fluorobenzaldehyde (CAS No. 133059-43-5), a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document outlines commercially available sources, key specifications, and detailed experimental protocols for its use and analysis, tailored for professionals in research and development.

Commercial Availability and Specifications

High-purity this compound is available from a range of specialized chemical suppliers. The quality and purity of the starting material are paramount for the success of subsequent synthetic steps, particularly in the development of active pharmaceutical ingredients (APIs) where impurities can lead to significant challenges. Below is a comparative summary of specifications from prominent commercial vendors.

Table 1: Comparison of Commercial-Grade this compound

| Supplier | Purity Specification | Analytical Method | Melting Point (°C) | Appearance |

| Chem-Impex | ≥ 98%[1] | Gas Chromatography (GC)[1] | 55 - 59[1] | White to light yellow powder to crystal[1] |

| Sigma-Aldrich | 97%[2] | Not specified | 55 - 59[2] | Powder[2] |

| TCI Chemicals | >98.0% | Gas Chromatography (GC) | Not specified | White to Light yellow powder to crystal |

| ChemSupply Australia | >98.0%[3] | Not specified | Not specified | Not specified |

| Synblock | NLT 98%[4] | Not specified | Not specified | Not specified |

| Thermo Scientific | 97%[5] | Not specified | Not specified | Crystalline solid[5] |

Applications in Synthesis

This compound is a versatile intermediate due to its unique electronic properties conferred by the bromine and fluorine substituents.[1] Its primary applications lie in:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of biologically active compounds.[1] The presence of both bromine and fluorine allows for selective functionalization and can enhance the therapeutic profiles of the final drug candidates.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is a building block for complex agrochemicals.[1]

-

Materials Science: This compound is utilized in the development of advanced materials, including Organic Light-Emitting Diodes (OLEDs) and fluorescent probes.[1][6]

The aldehyde group can undergo various transformations, such as the Wittig reaction to form alkenes, while the bromo- and fluoro-substituted aromatic ring is amenable to cross-coupling reactions, such as Suzuki and Sonogashira couplings, to build more complex molecular architectures.[7]

Experimental Protocols

Synthesis of 3-Bromo-4-fluorobenzaldehyde (B1265969) via Electrophilic Bromination

This protocol describes a common method for the synthesis of the related isomer, 3-bromo-4-fluorobenzaldehyde, which can be adapted. It is important to note that the direct bromination of 4-fluorobenzaldehyde (B137897) can yield a mixture of isomers, and purification is critical.

Materials:

-

4-fluorobenzaldehyde

-

Aluminum trichloride (B1173362) (powdered)

-

Bromine

-

Ice

-

Saturated sodium metabisulfite (B1197395) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure: [8]

-

Add a solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (20 cm³) to a cooled (0 °C) suspension of powdered aluminum trichloride (90.4 g) in dry dichloromethane (100 cm³).

-

Add bromine (70.4 g) to the mixture.

-

Heat the mixture at reflux for 16 hours.

-

After cooling, carefully pour the reaction mixture onto ice and extract with dichloromethane.

-

Combine the organic layers and wash with saturated sodium metabisulfite solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield a dark red oil.

-

Purify the crude product by distillation under reduced pressure.

Alternative "Green" Synthesis of 3-Bromo-4-fluorobenzaldehyde

A more environmentally friendly method avoids the use of bromine gas and harsh catalysts.[9]

Materials: [9]

-

4-fluorobenzaldehyde

-

Dichloromethane

-

Sodium bromide

-

35% Hydrochloric acid

-

8% Sodium hypochlorite (B82951) aqueous solution

Procedure: [9]

-

Dissolve 1 mol of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.

-

Dissolve 1.01 mol of sodium bromide in 100 mL of pure water and add 100 mL of 35% hydrochloric acid while stirring to create solution B.

-

At 20-25 °C, mix solutions A and B, then begin ultrasonic irradiation.

-

Dropwise add 1.02 mol of 8% sodium hypochlorite aqueous solution over 1 hour with continuous stirring.

-

After addition, continue ultrasonic treatment and stirring, then allow the mixture to stand for phase separation.

-

Wash the dichloromethane phase to neutrality, dry, and remove the solvent.

-

The crude product can be further purified by bulk melting crystallization at 31 °C to obtain a pure product with a reported purity of 99.4% and a yield of 91.9%.[9]

Quantitative Analysis by Gas Chromatography (GC)

The purity of this compound and its regioisomers can be accurately determined using gas chromatography.

Instrumentation and Conditions: [10]

-

Detector: Hydrogen Flame Ionization Detector (FID)

-

Column: 3% OV-17 packed column

-

Internal Standard: Tridecane

-

Gasification Chamber Temperature: 180°C

-

Detector Temperature: 180°C

-

Column Temperature: 120°C

This method is reported to be simple, fast, and accurate for the quantitative determination of the compound.[10] For resolving complex regioisomeric impurities, more advanced techniques like heart-cutting two-dimensional gas chromatography (2D-GC) with a micro-electron capture detector (µ-ECD) may be employed for enhanced resolution and sensitivity.[11]

Visualized Workflows

General Synthetic Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in a synthetic chemistry setting.

Caption: Synthetic workflow using this compound.

Logical Relationship in API Synthesis

This diagram illustrates the logical flow from starting material to the final active pharmaceutical ingredient (API), highlighting the critical role of impurity control.

Caption: Impurity control logic in API synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97% | 133059-43-5 [sigmaaldrich.com]

- 3. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 4. CAS 133059-43-5 | this compound - Synblock [synblock.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 9. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Steric Effects of Fluorine and Bromine in 4-Bromo-3-fluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the unique interplay of the electronic and steric properties of the fluorine and bromine substituents, which modulate the reactivity of the aromatic ring and the aldehyde functional group. Understanding these effects is crucial for designing synthetic routes and predicting the behavior of this molecule in various chemical transformations. This guide provides a comprehensive analysis of the electronic and steric effects in this compound, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO | [3][4] |

| Molecular Weight | 203.01 g/mol | [3][4] |

| CAS Number | 133059-43-5 | [3] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 55-59 °C | |

| Boiling Point | 240.2 ± 25.0 °C (Predicted) | |

| Solubility | Poor in water | [2] |

Electronic Effects of Fluorine and Bromine

The electronic landscape of the benzene (B151609) ring in this compound is significantly influenced by the inductive and resonance effects of the fluorine and bromine substituents, as well as the aldehyde group.

Inductive and Resonance Effects

Both fluorine and bromine are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring via the sigma (σ) bonds (a negative inductive effect, -I). Fluorine is the most electronegative element, and thus exerts a stronger -I effect than bromine.

Conversely, both halogens possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the benzene ring (a positive resonance or mesomeric effect, +M). This effect increases electron density at the ortho and para positions. The 2p orbital of fluorine has a size more comparable to the 2p orbital of carbon than the 4p orbital of bromine, leading to more effective orbital overlap. Consequently, the +M effect is more pronounced for fluorine than for bromine.

For both halogens, the inductive electron-withdrawing effect (-I) outweighs the resonance electron-donating effect (+M), making them deactivating groups in electrophilic aromatic substitution reactions. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.

The aldehyde group is a deactivating group due to both a strong -I effect from the electronegative oxygen atom and a -M effect from the delocalization of π-electrons from the ring onto the carbonyl group.

A conceptual illustration of these effects is provided in the following diagram:

References

Reactivity Profile of the Aldehyde Group in 4-Bromo-3-fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the aldehyde functional group in 4-Bromo-3-fluorobenzaldehyde. The presence of both a bromo and a fluoro substituent on the aromatic ring significantly modulates the electrophilic character of the carbonyl carbon, influencing its behavior in a variety of chemical transformations. This document details the electronic effects of these halogen substituents, offers a quantitative perspective through Hammett constants, and presents detailed experimental protocols for key reactions, including oxidation, reduction, nucleophilic addition (Grignard reaction), Wittig reaction, and aldol (B89426) condensation. All quantitative data is summarized in structured tables, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's chemical versatility.

Introduction

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: the aromatic ring, the carbon-bromine bond, and the aldehyde group. The focus of this guide is the reactivity of the aldehyde moiety, which is significantly influenced by the electronic properties of the halogen substituents. Understanding this reactivity is crucial for designing efficient synthetic routes and for the development of novel molecules.

Electronic Effects of Substituents

The reactivity of the aldehyde group in benzaldehyde (B42025) derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase this electrophilicity by pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity.

In this compound, both the bromine and fluorine atoms are halogens, which exhibit a dual electronic effect:

-

Inductive Effect (-I): Due to their high electronegativity, both fluorine and bromine exert a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) ring and increases the partial positive charge on the carbonyl carbon.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect partially counteracts the inductive effect.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. This net withdrawal of electron density enhances the reactivity of the aldehyde group towards nucleophiles compared to unsubstituted benzaldehyde.

Quantitative Analysis: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[2][3] The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.

The substituent constants (σ) for bromine and fluorine in the meta and para positions are provided in the table below.

| Substituent | σ_meta | σ_para |

| Bromine | 0.39 | 0.23 |

| Fluorine | 0.34 | 0.06 |

Table 1: Hammett Substituent Constants. [4][5]

In this compound, the fluorine atom is in the meta position relative to the aldehyde group, and the bromine atom is in the para position. The additive effect of these substituents can be estimated by summing their respective σ values. This results in a significant positive σ value, indicating a strong electron-withdrawing effect and consequently, an enhanced reactivity of the aldehyde group towards nucleophilic attack.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group in this compound makes it a versatile handle for a variety of chemical transformations.

Caption: Reaction pathways of the aldehyde group in this compound.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or milder reagents can be employed.

Experimental Protocol: Oxidation to 4-Bromo-3-fluorobenzoic Acid [6][7]

Caption: Workflow for the oxidation of this compound.

-

Materials: this compound, Potassium permanganate (KMnO₄), Sodium alkyl ether sulfate (B86663) (optional, as a phase transfer catalyst), Water, Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and water. A phase transfer catalyst can be added to facilitate the reaction.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate to the refluxing mixture.

-

Maintain the reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove manganese dioxide.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Slowly add concentrated HCl with stirring until the pH of the solution is approximately 2.

-

A white precipitate of 4-Bromo-3-fluorobenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

| Reactant | Product | Oxidizing Agent | Typical Yield |

| This compound | 4-Bromo-3-fluorobenzoic acid | KMnO₄ | >90% |

Table 2: Summary of Oxidation Reaction.

Reduction to Alcohol

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[8][9][10]

Experimental Protocol: Reduction to 4-Bromo-3-fluorobenzyl Alcohol [11]

-

Materials: this compound, Sodium borohydride (NaBH₄), Methanol (B129727), Water, Diethyl ether, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NH₄Cl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Bromo-3-fluorobenzyl alcohol.

-

| Reactant | Product | Reducing Agent | Typical Yield |

| This compound | 4-Bromo-3-fluorobenzyl alcohol | NaBH₄ | High |

Table 3: Summary of Reduction Reaction.

Nucleophilic Addition: Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.[12][13][14]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Materials: this compound, Methylmagnesium bromide (in diethyl ether or THF), Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride (NH₄Cl), Sulfuric acid (dilute).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add the methylmagnesium bromide solution dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

If a precipitate forms, add dilute sulfuric acid to dissolve it.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography if necessary.

-

| Reactant | Grignard Reagent | Product |

| This compound | CH₃MgBr | 1-(4-Bromo-3-fluorophenyl)ethanol |

Table 4: Summary of Grignard Reaction.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphonium (B103445) ylides.[1][15]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride

-

Materials: this compound, Benzyltriphenylphosphonium chloride, a strong base (e.g., n-butyllithium or potassium tert-butoxide), Anhydrous THF or diethyl ether.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a color change is typically observed).

-

Stir the resulting ylide solution at room temperature for about 30 minutes.

-

Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The product, a stilbene (B7821643) derivative, can be purified by column chromatography to separate it from triphenylphosphine (B44618) oxide.

-

| Reactant | Ylide Precursor | Product |

| This compound | Benzyltriphenylphosphonium chloride | 1-Bromo-2-fluoro-4-styrylbenzene |

Table 5: Summary of Wittig Reaction.

Aldol Condensation

In the presence of a base, aldehydes without α-hydrogens, such as this compound, can undergo a crossed aldol condensation with a ketone that possesses α-hydrogens (e.g., acetone) to form an α,β-unsaturated ketone.[16][17][18]

Experimental Protocol: Aldol Condensation with Acetone (B3395972)

-

Materials: this compound, Acetone, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water.

-

Procedure:

-

In a flask, dissolve this compound in ethanol.

-

Add acetone to the solution.

-

Slowly add an aqueous solution of sodium hydroxide dropwise with vigorous stirring at room temperature.

-

A precipitate should form. Continue stirring for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

-

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetone | (E)-4-(4-Bromo-3-fluorophenyl)but-3-en-2-one |

Table 6: Summary of Aldol Condensation.

Conclusion

The aldehyde group in this compound exhibits enhanced reactivity towards nucleophiles due to the strong electron-withdrawing inductive effects of the bromo and fluoro substituents. This heightened electrophilicity makes it a valuable synthon for a wide array of chemical transformations, including oxidation, reduction, Grignard reactions, Wittig olefination, and aldol condensations. The detailed protocols and reactivity analysis provided in this guide serve as a valuable resource for chemists engaged in the synthesis of complex molecules where this compound is a key building block. A thorough understanding of its reactivity profile allows for the strategic design of synthetic pathways to achieve desired target molecules with high efficiency and selectivity.

References

- 1. guidechem.com [guidechem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.viu.ca [web.viu.ca]

- 5. web.viu.ca [web.viu.ca]

- 6. guidechem.com [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ambeed [ambeed.com]

- 10. youtube.com [youtube.com]

- 11. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 12. Grignard Reagents [sigmaaldrich.com]

- 13. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. rsc.org [rsc.org]

- 18. magritek.com [magritek.com]

The Industrial Versatility of 4-Bromo-3-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a critical and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a valuable intermediate in several high-value industrial sectors. This technical guide provides an in-depth overview of the primary industrial applications of this compound, with a focus on its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its practical application in research and development.

Core Applications and Synthetic Utility

This compound's utility stems from the distinct reactivity of its functional groups. The aldehyde group readily participates in a variety of classical organic reactions, including Wittig olefination, aldol (B89426) condensation, and reductive amination, to construct diverse molecular scaffolds. The bromo substituent is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of complex biaryl and other carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final products, which is particularly advantageous in the design of bioactive molecules.[1][2][3]

A general overview of the synthetic pathways starting from this compound is depicted below:

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of biologically active compounds for the pharmaceutical industry.[2] One notable application is in the preparation of triaryl dimer antibacterial compounds.[1] The synthesis of these complex molecules often involves a Suzuki coupling reaction to introduce a new aryl group at the position of the bromine atom, followed by further modifications of the aldehyde.

Quantitative Data for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Fluoro-4-phenylbenzaldehyde | ~99% | [4] |

| Acetal Protection | Ethylene glycol, p-TsOH | 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane | Not specified | [3] |

Experimental Protocol: Suzuki Coupling for Biaryl Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (2.0 eq)

-

Toluene and Water (4:1 mixture)

-

Nitrogen or Argon gas

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Purge the flask with nitrogen or argon for 10-15 minutes.

-

Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Agrochemical Applications

A significant industrial application of this compound is in the synthesis of pyrethroid insecticides, such as cyfluthrin and flumethrin.[5] These synthetic insecticides are valued for their high efficacy and relatively low mammalian toxicity. The synthesis of these complex molecules involves a multi-step pathway where this compound is a key starting material.

The general workflow for the synthesis of pyrethroid insecticides from this compound is outlined below:

References

Methodological & Application

Synthetic Strategies Utilizing 4-Bromo-3-fluorobenzaldehyde: A Guide for Researchers

Application Notes and Protocols for the Synthesis of Novel Chemical Entities

For researchers, scientists, and professionals in drug development, 4-Bromo-3-fluorobenzaldehyde serves as a versatile and valuable precursor for the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring an aldehyde for diverse transformations, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it an attractive starting material for generating novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for several key synthetic routes starting from this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, reductive amination, and Wittig reactions.

Key Synthetic Pathways

This compound offers two primary reaction sites for chemical modification: the aldehyde group and the carbon-bromine bond. This allows for a variety of synthetic transformations to build molecular complexity.

Caption: Synthetic pathways from this compound.

I. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of biaryl and alkynyl structures, which are common motifs in pharmacologically active compounds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of biaryl compounds by reacting an aryl halide with an organoboron reagent.[1]

Application Note: This reaction is particularly useful for synthesizing analogues of kinase inhibitors, where a biaryl scaffold is often crucial for activity. The fluorine atom adjacent to the coupling site can influence the dihedral angle of the resulting biaryl product, which can be critical for binding to the target protein.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78 |

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-3-fluorobenzaldehyde

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 203 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and cesium carbonate (2.0 mmol, 652 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.02 mmol, 16 mg) and 5 mL of anhydrous 1,4-dioxane.

-

Reaction: Heat the mixture to 100 °C and stir for 16 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.

B. Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne.[2]

Application Note: The resulting alkynyl benzaldehydes are versatile intermediates. The alkyne can be further functionalized, for example, through click chemistry to introduce triazole rings, or it can be a key structural element in materials with interesting photophysical properties.

Quantitative Data Summary: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | DIPA | Toluene | 80 | 12 | 91 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | DMF | 70 | 8 | 82 |

Experimental Protocol: Synthesis of 3-Fluoro-4-(phenylethynyl)benzaldehyde

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 203 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add 5 mL of anhydrous THF and triethylamine (B128534) (2.0 mmol, 0.28 mL), followed by phenylacetylene (1.2 mmol, 0.13 mL).

-

Reaction: Stir the mixture at 60 °C for 6 hours.

-

Work-up: Cool the reaction to room temperature and filter through a short pad of silica gel, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexanes/ethyl acetate) to yield the product.

II. Transformations of the Aldehyde Group

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, including the formation of amines and alkenes.

A. Reductive Amination

Reductive amination is a robust method for the synthesis of secondary and tertiary amines from aldehydes and primary or secondary amines, respectively.

Application Note: This reaction is widely used in drug discovery to introduce amine functionalities, which can improve solubility, modulate basicity (pKa), and provide key hydrogen bonding interactions with biological targets.

Quantitative Data Summary: Reductive Amination

| Entry | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine (B109124) | NaBH(OAc)₃ | Dichloromethane (B109758) | rt | 12 | 95 |

| 2 | Piperidine | NaBH₃CN | Methanol | rt | 24 | 89 |

| 3 | Aniline | H₂ (50 psi), Pd/C | Ethanol | 50 | 16 | 80 |

Experimental Protocol: Synthesis of 4-((4-Bromo-3-fluorobenzyl)amino)morpholine

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 203 mg) and morpholine (1.2 mmol, 105 mg) in 10 mL of dichloromethane.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (B8407120) (1.5 mmol, 318 mg) portion-wise over 10 minutes.

-

Reaction: Continue stirring at room temperature for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to give the desired amine.

B. Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphonium ylides.

Application Note: This reaction allows for the stereoselective formation of C=C double bonds, which is crucial in the synthesis of natural products and drugs where the geometry of the double bond affects biological activity.

Quantitative Data Summary: Wittig Reaction

| Entry | Phosphonium Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to rt | 4 | 82 (Z/E mixture) |

| 2 | (Methoxymethyl)triphenylphosphonium chloride | KHMDS | Toluene | -78 to rt | 6 | 75 (predominantly Z) |

| 3 | Ethyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | rt | 24 | 90 (predominantly E) |

Experimental Protocol: Synthesis of 1-Bromo-2-fluoro-4-styrylbenzene

-

Ylide Generation: To a suspension of benzyltriphenylphosphonium (B107652) bromide (1.1 mmol, 477 mg) in 10 mL of anhydrous THF at 0 °C under argon, add n-butyllithium (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

-

Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol, 203 mg) in 5 mL of anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to separate the alkene product from triphenylphosphine (B44618) oxide.

III. Application in Kinase Inhibitor Synthesis

This compound is a valuable building block in the synthesis of kinase inhibitors. For instance, it can be elaborated into scaffolds related to Gefitinib, an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor.[3]

Caption: Synthesis of a Gefitinib analogue.

This synthetic approach highlights the utility of sequential reactions on the this compound core to build a complex, biologically active molecule. The initial functionalization of the aromatic ring, followed by cross-coupling and subsequent transformations, demonstrates a powerful strategy in medicinal chemistry.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound.

Caption: General experimental workflow for cross-coupling.

These detailed notes and protocols provide a solid foundation for utilizing this compound as a precursor in the synthesis of novel and potentially bioactive molecules. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for the synthesis of biaryls and substituted aromatic compounds, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.

4-Bromo-3-fluorobenzaldehyde is a valuable synthetic building block, incorporating a reactive bromine atom for cross-coupling, a deactivating fluorine atom that can influence the electronic properties and metabolic stability of the final product, and an aldehyde group that serves as a versatile handle for further chemical transformations. The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to a diverse range of 2-fluoro-4'-formyl-1,1'-biphenyls. These products are important intermediates in the development of novel therapeutic agents and advanced materials.

These application notes provide detailed protocols and reaction parameters for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The provided data, based on analogous reactions, serves as a guide for reaction optimization.

Data Presentation: Reaction Parameters for Analogous Suzuki-Miyaura Couplings

While specific data for a wide range of Suzuki-Miyaura reactions of this compound is not extensively reported, the following tables summarize typical conditions and reported yields for the coupling of structurally similar aryl bromides. This data provides a strong foundation for developing a successful reaction protocol.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | Catalyst choice can significantly impact yield and reaction time. |

| Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for less reactive substrates. |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | The ligand influences catalyst stability and activity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is crucial for the transmetalation step. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, THF/H₂O | Biphasic solvent systems are commonly used. |